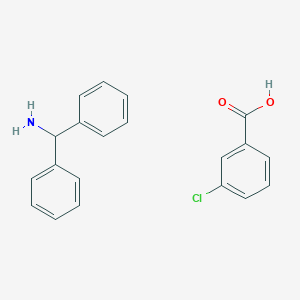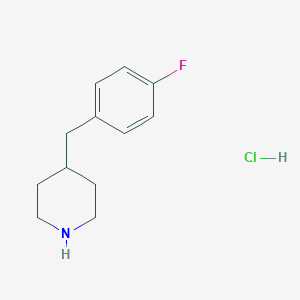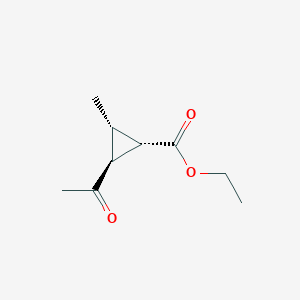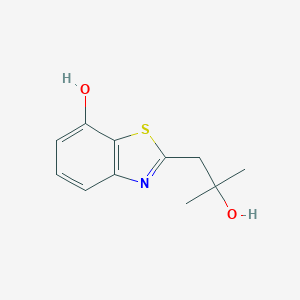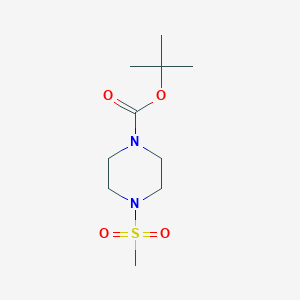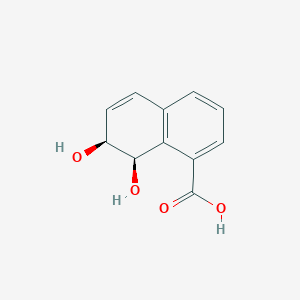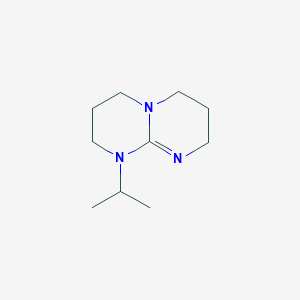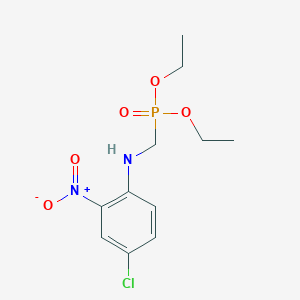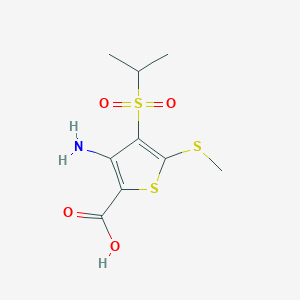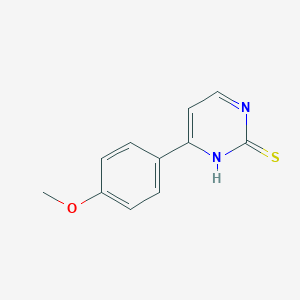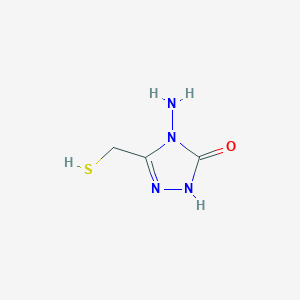
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one, commonly known as ATSMT, is a heterocyclic compound with potential biological activities. It belongs to the class of 1,2,4-triazole derivatives and has been extensively studied for its wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of ATSMT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various metabolic processes.
Efectos Bioquímicos Y Fisiológicos
ATSMT has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been reported to enhance the immune system and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ATSMT is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on ATSMT. One potential area of focus is the development of new synthetic methods for the preparation of ATSMT and its analogs. Another area of research could be the investigation of its potential role in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, the development of novel drug delivery systems for ATSMT could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, ATSMT is a heterocyclic compound with potential biological activities. Its broad spectrum of activities makes it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
ATSMT can be synthesized by various methods, including the reaction of 4-amino-3-mercapto-1,2,4-triazole with chloroacetic acid, followed by cyclization in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with acetic anhydride, followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
ATSMT has been widely studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been investigated for its role in the treatment of diabetes, inflammation, and neurological disorders.
Propiedades
Número CAS |
183376-67-2 |
|---|---|
Nombre del producto |
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
Fórmula molecular |
C3H6N4OS |
Peso molecular |
146.17 g/mol |
Nombre IUPAC |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
Clave InChI |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
SMILES canónico |
C(C1=NNC(=O)N1N)S |
Sinónimos |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



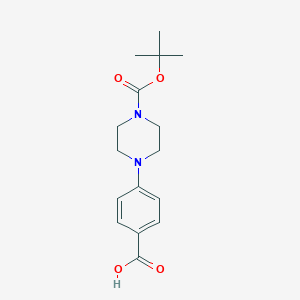
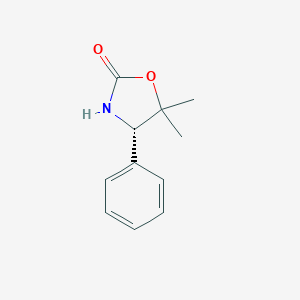
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
